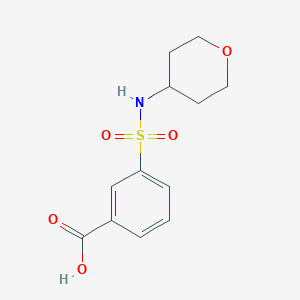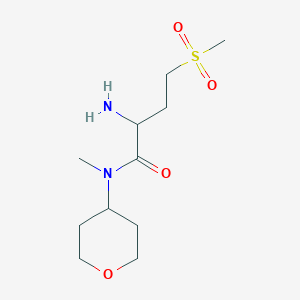
5-Bromo-N-(2-(methylsulfonyl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(2-(methylsulfonyl)ethyl)nicotinamide is a chemical compound that has intrigued researchers due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. As a derivative of nicotinamide, it features a bromine atom, a methylsulfonyl group, and an ethyl linkage, which contribute to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2-(methylsulfonyl)ethyl)nicotinamide typically involves a multi-step reaction process:
Starting Materials: : Nicotinamide, bromine source (such as bromine or N-bromosuccinimide), and methylsulfonyl ethylamine.
Bromination: : Nicotinamide undergoes bromination at the 5-position using a bromine source under controlled conditions, often in the presence of a catalyst such as iron or aluminum chloride.
Amide Formation: : The brominated nicotinamide is then reacted with methylsulfonyl ethylamine to form the desired compound. This step involves the formation of an amide bond through nucleophilic acyl substitution, typically in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, utilizing larger reaction vessels, continuous flow systems, and enhanced purification techniques to ensure high yield and purity. Catalytic processes and automated synthesis equipment are often employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, especially at the methylsulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: : Reductive reactions might target the bromine substituent or the nitro group, leading to debromination or amine formation.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) can be used under mild to strong acidic conditions.
Reduction: : Reductive agents like lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation using palladium on carbon (Pd/C) are common.
Substitution: : Strong nucleophiles such as sodium methoxide (NaOMe) or organolithium reagents (RLi) can be used under anhydrous conditions.
Major Products Formed from These Reactions
Oxidation: : Formation of sulfoxides or sulfones depending on the reaction conditions.
Reduction: : Formation of amines or debrominated products.
Substitution: : Introduction of various functional groups such as alkoxy, thiol, or amino groups in place of the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-N-(2-(methylsulfonyl)ethyl)nicotinamide is used as an intermediate in the synthesis of more complex molecules
Biology
Biologically, this compound can be studied for its potential effects on cellular processes. Its interactions with proteins and enzymes make it a candidate for exploring biochemical pathways and identifying new biological targets.
Medicine
In medicine, this compound may be investigated for its pharmacological properties. Researchers explore its potential as a drug candidate, particularly in the context of its interactions with specific molecular targets and its ability to modulate biological pathways.
Industry
Industrially, this compound could be used in the development of new materials, agrochemicals, and specialty chemicals. Its unique properties enable the design and production of compounds with specific functionalities tailored for industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2-(methylsulfonyl)ethyl)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The bromine and methylsulfonyl groups play a crucial role in its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Comparison
Compared to other nicotinamide derivatives, 5-Bromo-N-(2-(methylsulfonyl)ethyl)nicotinamide stands out due to the presence of the bromine atom and the methylsulfonyl group. These functional groups confer unique reactivity and biological activity, distinguishing it from other related compounds.
Similar Compounds
5-Bromo-N-(methylsulfonyl)nicotinamide
N-(2-(Methylsulfonyl)ethyl)nicotinamide
5-Chloro-N-(2-(methylsulfonyl)ethyl)nicotinamide
These similar compounds share structural features with this compound but differ in specific functional groups, leading to variations in their reactivity and applications.
This wraps up your deep dive into this compound
Properties
IUPAC Name |
5-bromo-N-(2-methylsulfonylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3S/c1-16(14,15)3-2-12-9(13)7-4-8(10)6-11-5-7/h4-6H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMCXQDLWUTCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)C1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-ethylphenyl)methyl]oxan-4-amine](/img/structure/B7863995.png)
![N-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-amine](/img/structure/B7864000.png)
![N-[(2,6-dichlorophenyl)methyl]oxan-4-amine](/img/structure/B7864009.png)
![N-[(3-chlorophenyl)methyl]oxan-4-amine](/img/structure/B7864015.png)
![3-[(Oxan-4-yl)carbamoyl]propanoic acid](/img/structure/B7864022.png)
![N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine](/img/structure/B7864024.png)



![N-[(3-fluoro-4-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B7864049.png)
![N-[(2-chloro-4-fluorophenyl)methyl]oxan-4-amine](/img/structure/B7864050.png)



